2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free microwave irradiation techniques to enhance reaction efficiency and yield. This method is advantageous due to its reduced reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions are various substituted pyrrolo[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and proteins involved in cellular processes.
Medicine: Explored for its potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure and mechanism of action.
Uniqueness
2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and improved selectivity towards certain molecular targets compared to other pyrrolo[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C14H19ClN4O |
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Molecular Weight |
294.78 g/mol |
IUPAC Name |
4-[2-chloro-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H19ClN4O/c1-10(2)9-19-4-3-11-12(16-14(15)17-13(11)19)18-5-7-20-8-6-18/h3-4,10H,5-9H2,1-2H3 |
InChI Key |
VLIKJRKSMBCQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl |
Origin of Product |
United States |
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